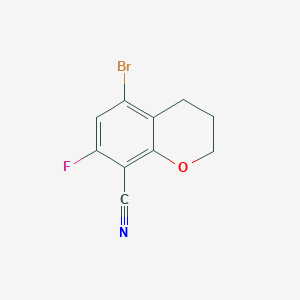

5-Bromo-7-fluoro-chromane-8-carbonitrile

Description

Significance of Halogenated Chromane (B1220400) Architectures in Organic Synthesis

Halogenated organic compounds are of paramount importance in modern organic synthesis. The incorporation of halogen atoms, such as bromine and fluorine, into the chromane architecture provides synthetic chemists with versatile handles for further molecular elaboration. The carbon-halogen bond can be readily transformed through a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular frameworks.

The presence of halogens also significantly influences the electronic properties of the chromane ring. The strong electron-withdrawing nature of fluorine, for instance, can modulate the acidity of nearby protons and influence the regioselectivity of subsequent reactions. Bromine, being a larger and more polarizable atom, can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its role in directing molecular assembly and in ligand-protein binding. The strategic placement of these halogens on the chromane scaffold, as seen in 5-Bromo-7-fluoro-chromane-8-carbonitrile, therefore offers a powerful tool for fine-tuning molecular properties and reactivity.

Role of Nitrile Functionality in Heterocyclic Compound Design

The nitrile group (a carbon triple-bonded to a nitrogen) is another exceptionally versatile functional group in the design of heterocyclic compounds. Its strong electron-withdrawing character can significantly impact the electronic distribution within the chromane ring system. This electronic modulation can influence the reactivity of the entire molecule and is a key consideration in the design of new bioactive agents.

From a synthetic standpoint, the nitrile group can be transformed into a wide array of other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This chemical versatility makes nitrile-containing heterocycles, such as this compound, valuable intermediates in multi-step synthetic sequences. In the context of medicinal chemistry, the nitrile nitrogen can act as a hydrogen bond acceptor, enabling specific interactions with biological targets like enzymes and receptors.

Contextualization of this compound in Contemporary Organic Chemistry Research

While this compound is commercially available, indicating its utility as a building block in organic synthesis, extensive research dedicated specifically to this compound is not widely available in peer-reviewed literature. sigmaaldrich.combldpharm.comlab-chemicals.comeontrading.uk Its significance in contemporary research can, therefore, be inferred from the collective importance of its structural components.

The combination of a bromo, a fluoro, and a nitrile group on a chromane framework suggests that this molecule is designed as a versatile intermediate for the synthesis of more complex, highly functionalized chromane derivatives. Researchers in medicinal chemistry and materials science are likely to utilize this compound as a starting material. The bromine atom provides a site for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability and binding affinity in potential drug candidates. The nitrile group offers a handle for conversion into other functionalities or can itself be a key interacting group in a final target molecule.

The study of such poly-functionalized heterocyclic compounds is central to the discovery of new pharmaceuticals, agrochemicals, and functional materials. While dedicated studies on this compound are yet to be published, its structure places it at the heart of modern synthetic strategies that rely on the precise and sequential modification of well-defined molecular scaffolds.

Compound Data

Below are tables detailing the properties of this compound and a list of all compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2055392-62-4 |

| Molecular Formula | C10H6BrFNO |

| Molecular Weight | 256.07 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents like DMSO and methanol |

| Storage | Recommended storage at 2-8°C |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-3,4-dihydro-2H-chromene-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRFQULIACMIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=C2OC1)C#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 7 Fluoro Chromane 8 Carbonitrile

Retrosynthetic Analysis of the 5-Bromo-7-fluoro-chromane-8-carbonitrile Scaffold

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at several key bonds. The primary disconnection would be the C-CN bond at the C8 position, which points to a late-stage cyanation of a pre-functionalized chromane (B1220400) ring. The chromane core itself can be envisioned as being formed through an intramolecular cyclization, a common strategy for constructing heterocyclic rings. The bromo and fluoro substituents on the aromatic ring at positions C5 and C7 respectively, can be introduced either before or after the formation of the chromane ring, depending on the directing effects of the other substituents and the desired regioselectivity.

Further disconnection of the chromane ring would likely involve breaking the ether linkage, leading back to a substituted phenol (B47542) and an allylic alcohol or a related three-carbon synthon. This approach allows for the independent synthesis and functionalization of the aromatic and aliphatic portions of the molecule before their eventual coupling and cyclization.

Development and Optimization of Synthetic Pathways to the Chromane Core

The synthesis of the chromane core is a well-established area of organic chemistry. One of the most common methods involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. For the synthesis of this compound, a plausible starting material would be a 2-bromo-4-fluoro-6-substituted phenol.

The optimization of this pathway would involve screening various catalysts and reaction conditions to maximize the yield and purity of the chromane product. Factors such as solvent, temperature, and the nature of the catalyst can have a significant impact on the efficiency of the reaction. For instance, the use of Lewis acids or Brønsted acids can facilitate the key cyclization step.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Rochelle Salt | Ethanol/Water | Reflux | Good |

| Nano-kaoline/BF3/Fe3O4 | Solvent-free | Not specified | High |

| Piperidine | Ethanol | Not specified | High (for related chromenes) researchgate.net |

Strategies for Stereoselective Halogenation (Bromo and Fluoro) at C5 and C7 Positions

The introduction of bromine and fluorine at specific positions on the chromane ring is a critical step. The regioselectivity of halogenation is governed by the electronic properties of the substituents already present on the aromatic ring. In the case of this compound, the directing effects of the hydroxyl or ether group and any other substituents would need to be carefully considered.

For bromination, reagents such as N-bromosuccinimide (NBS) are commonly used, often in the presence of a catalyst or initiator. Fluorination can be more challenging and may require specialized reagents such as N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorinating agents. Achieving stereoselectivity, if a chiral center is present, would necessitate the use of chiral catalysts or auxiliaries. Given the aromatic nature of the halogenated ring in the final compound, stereoselectivity at C5 and C7 is not a factor.

Introduction and Functionalization of the Carbonitrile Group at C8

The carbonitrile group at the C8 position can be introduced through several methods. ebsco.com One common approach is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine at the C8 position, followed by treatment with a cyanide salt, typically cuprous cyanide. This would require the synthesis of an 8-amino-5-bromo-7-fluoro-chromane precursor.

Alternatively, a palladium-catalyzed cyanation of an aryl halide (e.g., an 8-bromo or 8-iodo-chromane) with a cyanide source like zinc cyanide or potassium ferricyanide (B76249) could be employed. The functionalization of the carbonitrile group itself can lead to other functional groups such as carboxylic acids, amides, or amines through hydrolysis or reduction, respectively, highlighting its versatility as a synthetic handle. ebsco.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like chromane derivatives. researchgate.netnih.govresearchgate.net This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-based approaches that minimize waste. nih.govresearchgate.net Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are a cornerstone of green chemistry and have been successfully applied to the synthesis of chromenes. researchgate.netsharif.edusharif.edu

The use of microwave irradiation and ultrasound synthesis are other green techniques that can accelerate reaction times and improve yields. researchgate.netnih.gov For the synthesis of this compound, adopting these principles could lead to a more sustainable and efficient manufacturing process. nih.gov

Examples of Green Chemistry Approaches in Chromene/Chromane Synthesis:

Catalyst: Rochelle salt, nano-kaoline/BF3/Fe3O4 researchgate.netsharif.edu

Solvents: Water, Ethanol nih.govresearchgate.net

Energy Sources: Microwave, Ultrasound researchgate.netnih.gov

Reaction Type: One-pot, three-component reactions researchgate.netsharif.edusharif.edu

Flow Chemistry Applications in the Synthesis of Chromane Derivatives

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govneuroquantology.comresearchgate.net In the context of synthesizing chromane derivatives, flow chemistry can be particularly beneficial for hazardous reactions or those requiring precise control over reaction parameters. neuroquantology.commdpi.comresearchgate.net

| Flow Chemistry Advantage | Application in Synthesis of this compound |

| Enhanced Safety | Handling of hazardous reagents like cyanides and halogenating agents. neuroquantology.com |

| Precise Control | Accurate temperature and residence time control for selective reactions. researchgate.net |

| Scalability | Easier to scale up production from laboratory to industrial scale. neuroquantology.com |

| Automation | Potential for automated synthesis and optimization. neuroquantology.com |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 7 Fluoro Chromane 8 Carbonitrile

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. longdom.org For 5-Bromo-7-fluoro-chromane-8-carbonitrile, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C10H6BrFNO. The exceptional resolving power of HRMS allows for the differentiation between ions of very similar mass-to-charge ratios, thereby lending high confidence to the assigned elemental composition. longdom.org

In a typical HRMS experiment, the compound would be ionized, and the mass of the molecular ion ([M]+• or [M+H]+) would be measured to a high degree of precision (typically sub-ppm). The presence of bromine and its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in a distinctive isotopic cluster for the molecular ion, further corroborating the presence of a single bromine atom in the structure.

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M]+• (C10H6⁷⁹BrFNO) | 269.9698 | Data not available | Data not available |

| [M]+• (C10H6⁸¹BrFNO) | 271.9678 | Data not available | Data not available |

This table presents the theoretical exact masses for the molecular ions of this compound. The "Observed m/z" and "Mass Accuracy" columns would be populated with experimental data.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a detailed map of the atomic connectivity and spatial relationships within the this compound molecule.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic and aliphatic protons. The protons on the chromane (B1220400) ring system will exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons at positions 2 and 3 would likely appear as multiplets in the upfield region of the spectrum. The single aromatic proton would be expected in the downfield aromatic region, with its chemical shift influenced by the adjacent fluorine and bromine atoms.

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear in the downfield region, with their chemical shifts influenced by the electronegative halogen substituents. The aliphatic carbons of the chromane ring will be found in the upfield region of the spectrum.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | Data not available | Data not available |

| H2 | Data not available | - |

| C3 | Data not available | Data not available |

| H3 | Data not available | - |

| C4 | - | Data not available |

| C4a | - | Data not available |

| C5 | - | Data not available |

| C6 | Data not available | Data not available |

| H6 | Data not available | - |

| C7 | - | Data not available |

| C8 | - | Data not available |

| C8a | - | Data not available |

| C≡N | - | Data not available |

This table outlines the expected NMR data. Specific chemical shifts would be determined from experimental spectra.

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at position 7. The chemical shift of this fluorine signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (J-coupling) can provide valuable information for confirming the position of the fluorine atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks, for example, between the methylene protons at positions 2 and 3 of the chromane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the aromatic proton to the surrounding carbons would help to confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹. nih.govlibretexts.org Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether linkage in the chromane ring, and C-C stretching vibrations for the aromatic ring. The presence of the C-Br and C-F bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2260 - 2220 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C-O (Ether) | 1260 - 1000 |

| C=C (Aromatic) | 1600 - 1450 |

| C-F | 1400 - 1000 |

| C-Br | 690 - 515 |

This table summarizes the expected characteristic IR absorption bands for the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structural Determination and Absolute Stereochemistry

Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. nih.gov This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between enantiomers. The resulting crystal structure would provide a definitive model of the molecule's three-dimensional architecture, including the planarity of the aromatic ring and the conformation of the dihydropyran ring.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table would be populated with the crystallographic data obtained from a single-crystal X-ray diffraction experiment.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the chiroptical properties of this compound. While chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the enantiomeric purity and conformational details of chiral molecules, no specific studies appear to have been conducted or reported for this particular compound.

The applicability of chiroptical spectroscopy to this compound would depend on whether the molecule is chiral. The chromane structure can possess a stereocenter, typically at the C2 or C4 position of the dihydropyran ring, which would render the molecule chiral and thus amenable to CD analysis. If a stereocenter is present, each enantiomer would produce a CD spectrum that is a mirror image of the other. This characteristic allows for the determination of enantiomeric excess in a sample.

Furthermore, the conformation of the dihydropyran ring in chromane derivatives, which typically adopts a half-chair or sofa conformation, influences the CD spectrum. Theoretical calculations combined with experimental CD data can provide valuable insights into the preferred spatial arrangement of the molecule.

However, without any experimental data or theoretical studies on this compound, any discussion of its specific chiroptical properties, enantiomeric purity, or conformational analysis remains speculative. The scientific community has not yet directed its focus to the stereochemical aspects of this compound that would be elucidated by techniques such as circular dichroism.

Data Tables

No data is available for this section.

Computational and Theoretical Investigations of 5 Bromo 7 Fluoro Chromane 8 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For 5-Bromo-7-fluoro-chromane-8-carbonitrile, these calculations are typically performed using a basis set such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. bhu.ac.in

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Total Energy | -2845.7 Hartree |

| Dipole Moment | 3.85 Debye |

| Ionization Potential | 8.92 eV |

Note: The data presented in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the chromane (B1220400) ring system means that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structures of the molecule. This is often achieved by mapping the potential energy surface (PES) through systematic variation of key dihedral angles. youtube.com

The PES reveals the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. For the chromane ring, the puckering of the dihydropyran ring is a key conformational feature. The substituents on the aromatic ring can influence the relative energies of these conformers. The most stable conformer is the one that will be most populated at equilibrium and is likely to be the biologically active conformation.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C2-O1-C8a-C8) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair-1 | 60° | 0.00 |

| Twist-Boat | 30° | 5.2 |

Note: The data in this table is representative of a typical conformational analysis of a substituted chromane.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). malayajournal.org For this compound, the electronegative oxygen, fluorine, and nitrogen atoms are expected to be surrounded by regions of negative potential.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. malayajournal.org A smaller energy gap generally implies higher reactivity.

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.95 |

Note: These values are illustrative and typical for halogenated heterocyclic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and confirmation. Density Functional Theory (DFT) calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netmdpi.com

Predicted ¹H and ¹³C NMR chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, calculated IR frequencies, after appropriate scaling to account for systematic errors in the theoretical methods, can aid in the assignment of experimental IR spectra. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 65.4 |

| C3 | 22.8 |

| C4 | 29.1 |

| C4a | 120.5 |

| C5 | 118.2 |

| C6 | 145.9 (C-F) |

| C7 | 115.3 |

| C8 | 98.7 |

| C8a | 150.1 |

Note: The chemical shifts are illustrative and represent typical values for a substituted chromane ring system.

Reaction Mechanism Studies of Key Synthetic Steps via Density Functional Theory (DFT)

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can model the reaction pathways of key synthetic steps. This involves locating the transition state structures and calculating the activation energies for each step. nih.gov

By comparing the energy profiles of different possible mechanisms, the most favorable reaction pathway can be identified. This understanding can help in optimizing reaction conditions to improve yield and selectivity. For instance, the mechanism of electrophilic bromination or the introduction of the nitrile group can be investigated to understand the regioselectivity of these reactions on the substituted chromane ring.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational flexibility of this compound in different environments, such as in a solvent or interacting with a biological target. nih.gov

These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. Analysis of this trajectory can reveal the accessible conformations, the transitions between them, and the influence of the environment on the molecule's flexibility. This information is particularly important for understanding how the molecule might adapt its shape to bind to a receptor.

Derivatization and Analog Synthesis of 5 Bromo 7 Fluoro Chromane 8 Carbonitrile

Chemical Transformations of the Nitrile Group to Other Functionalitiesrsc.orgscilit.com

The nitrile group in 5-Bromo-7-fluoro-chromane-8-carbonitrile is a key functional handle, allowing for its conversion into several other important chemical moieties, such as carboxylic acids, amides, and primary amines. These transformations significantly broaden the synthetic utility of the parent molecule.

Acid- or base-catalyzed hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid, leading to the formation of 5-bromo-7-fluoro-chromane-8-carboxylic acid and an ammonium (B1175870) salt. ebsco.comyoutube.com Conversely, alkaline hydrolysis with a reagent such as sodium hydroxide (B78521) yields the carboxylate salt, which upon acidic workup, gives the final carboxylic acid. libretexts.orgwikipedia.org The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. chemistrysteps.comebsco.com

Alternatively, the nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, converting the nitrile into 5-bromo-8-(aminomethyl)-7-fluoro-chromane. libretexts.orgyoutube.comnih.gov This reaction provides a crucial method for introducing a basic aminomethyl group, which is a common pharmacophore. Other reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can also be employed, sometimes allowing for partial reduction to an aldehyde under carefully controlled, low-temperature conditions. libretexts.orgyoutube.com

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | H₂O, HCl (aq.), Reflux | 5-Bromo-7-fluoro-chromane-8-carboxylic acid | Nitrile to Carboxylic Acid |

| This compound | 1. NaOH (aq.), Reflux 2. H₃O⁺ | 5-Bromo-7-fluoro-chromane-8-carboxylic acid | Nitrile to Carboxylic Acid |

| This compound | 1. LiAlH₄, THF 2. H₂O workup | 5-Bromo-8-(aminomethyl)-7-fluoro-chromane | Nitrile to Primary Amine |

| This compound | 1. DIBAL-H, Toluene, -78 °C 2. H₂O workup | 5-Bromo-7-fluoro-chromane-8-carbaldehyde | Nitrile to Aldehyde |

Functionalization and Derivatization at the Halogenated Positions (C5 and C7)rsc.orgscilit.com

The presence of two different halogen atoms—bromine at the C5 position and fluorine at the C7 position—offers distinct opportunities for selective functionalization through various cross-coupling and substitution reactions.

The carbon-bromine bond at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling with aryl or vinyl boronic acids can introduce new aromatic or olefinic substituents. ysu.am Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl groups. The Buchwald-Hartwig amination provides a route to synthesize aniline (B41778) derivatives by coupling the aryl bromide with a wide range of primary or secondary amines. rsc.org

The fluorine atom at C7 is generally less reactive in palladium-catalyzed cycles compared to bromine. However, it can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly because the chromane (B1220400) ring system can activate the position towards nucleophilic attack. researchgate.netbeilstein-journals.org Strong nucleophiles such as alkoxides, thiolates, or amines can replace the fluorine atom, especially under heated conditions or in polar aprotic solvents. beilstein-journals.org This differential reactivity between the C-Br and C-F bonds allows for sequential and site-selective derivatization.

| Position | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| C5-Br | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 5-Aryl-7-fluoro-chromane-8-carbonitrile |

| C5-Br | Sonogashira Coupling | R-C≡CH, Pd/Cu catalysts, Base | 5-Alkynyl-7-fluoro-chromane-8-carbonitrile |

| C5-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 5-(Dialkylamino)-7-fluoro-chromane-8-carbonitrile |

| C7-F | Nucleophilic Aromatic Substitution (SNAr) | NaOR, DMF, Heat | 5-Bromo-7-alkoxy-chromane-8-carbonitrile |

Modifications of the Chromane Ring System for Scaffold Diversificationrsc.orgscilit.com

Alterations to the chromane ring itself can lead to significant scaffold diversification. These modifications can involve changing the oxidation state of the dihydropyran ring or cleaving it to form new structures. For example, oxidation of the benzylic position (C4) of the chromane ring can introduce a carbonyl group, yielding a chromanone derivative. This transformation adds a new point for functionalization, as the resulting ketone can undergo a wide range of classical carbonyl reactions.

Further oxidation can lead to the formation of a coumarin (B35378) ring system if other substituents permit. Conversely, reactions that open the dihydropyran ring can provide access to substituted phenolic compounds, which can then be used in subsequent synthetic steps to build entirely new heterocyclic or carbocyclic systems.

Synthesis of Stereoisomers and Enantiomers of 5-Bromo-7-fluoro-chromane-8-carbonitrilersc.orgresearchgate.net

The chromane scaffold can possess stereocenters, leading to the existence of enantiomers which may exhibit different biological activities. researchgate.net The enantioselective synthesis of chromane derivatives has therefore attracted considerable attention. rsc.orgrsc.org

Several organocatalytic methods have been developed to access chiral chromane cores. rsc.orgrsc.org For instance, domino Michael/hemiacetalization reactions between substituted phenols and aldehydes or nitroalkenes, catalyzed by chiral amines or squaramides, can produce highly enantioenriched chromane intermediates. rsc.orgresearchgate.net These intermediates can then be further elaborated to yield specific enantiomers of complex chromanes like this compound. Lewis acid-catalyzed approaches using chiral metal complexes have also proven effective for constructing the chromane ring with high stereocontrol. nih.govnih.gov

Exploration of Annulation Strategies for Fused Heterocyclic Systemsscilit.com

To further increase molecular complexity, annulation strategies can be employed to build additional rings onto the this compound framework, creating fused heterocyclic systems. rsc.org These strategies often involve leveraging the existing functional groups as handles for cyclization reactions.

For example, the nitrile group can be a precursor for building a fused pyrimidine (B1678525) or imidazole (B134444) ring. By first reducing the nitrile to an amine and then reacting it with appropriate bifunctional reagents, a new heterocyclic ring can be annulated onto the chromane core. Annulation can also occur across the aromatic part of the molecule, for instance, through transition-metal-catalyzed C-H activation or by designing substrates that undergo intramolecular cyclizations like the Friedel-Crafts reaction. scilit.commit.edu Such strategies are powerful tools for creating novel, polycyclic scaffolds based on the chromane structure. researchgate.net

5 Bromo 7 Fluoro Chromane 8 Carbonitrile As a Synthetic Intermediate and Building Block

Applications in the Total Synthesis of Complex Organic Molecules

While specific examples of the total synthesis of complex natural products utilizing 5-Bromo-7-fluoro-chromane-8-carbonitrile are not extensively documented in publicly available literature, its structural features suggest significant potential as a key intermediate. The chromane (B1220400) moiety itself is a common scaffold in a variety of biologically active natural products and synthetic molecules. The presence of the bromine atom at the 5-position is particularly advantageous for carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex molecular skeletons.

The aryl bromide can readily participate in a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, thereby enabling the elaboration of the chromane core into more complex structures.

Table 1: Potential Cross-Coupling Reactions for Elaboration of the Chromane Scaffold

| Reaction Name | Coupling Partner | Resulting Structure | Potential Application in Total Synthesis |

| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Biaryl or Aryl-vinyl Chromane | Construction of polycyclic aromatic systems or introduction of side chains. |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl Chromane | Formation of extended conjugated systems or precursors for further cyclizations. |

| Buchwald-Hartwig Amination | Amines | Amino Chromane | Introduction of nitrogen-containing functional groups, common in alkaloids. |

| Heck Coupling | Alkenes | Alkenyl Chromane | Elaboration of carbon side chains. |

| Stille Coupling | Organostannanes | Aryl/Alkenyl Chromane | Versatile C-C bond formation. |

The nitrile group at the 8-position further enhances its utility. It can be transformed into a variety of other functional groups, such as a primary amine via reduction, a carboxylic acid via hydrolysis, or can participate in cycloaddition reactions to form heterocyclic rings. This versatility allows for the late-stage functionalization of the molecule, a crucial strategy in many total synthesis campaigns.

Utility in the Construction of Advanced Heterocyclic Scaffolds

The chromane ring system is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds. The functional handles on this compound provide multiple avenues for the construction of more complex, fused heterocyclic systems.

The nitrile group, in particular, is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it can undergo cyclization reactions with adjacent functional groups or external reagents to form fused pyrimidine (B1678525), pyridine, or other heterocyclic rings. The bromo and fluoro substituents can modulate the electronic properties of the aromatic ring, influencing the reactivity and regioselectivity of these cyclization reactions.

Table 2: Potential Heterocyclic Scaffolds Derived from this compound

| Reagent/Reaction Condition | Resulting Heterocyclic System | Potential Pharmacological Relevance |

| Guanidine | Fused Pyrimidine (Aminopyrimidine) | Kinase inhibitors, CNS agents |

| Hydrazine | Fused Pyridazine or Pyrazole | Anti-inflammatory, Anticancer |

| α-Haloketones | Fused Pyridine (Thorpe-Ziegler) | Various therapeutic targets |

| Sodium Azide | Tetrazole | Angiotensin II receptor blockers |

The development of synthetic routes to novel heterocyclic scaffolds is of great interest in medicinal chemistry, as these structures often exhibit unique biological activities. The strategic functionalization of the chromane core of this compound makes it a valuable starting material for the exploration of new chemical space.

Development of Novel Organic Reactions Utilizing the Chromane Core

The unique electronic and steric environment of the chromane core in this compound can be exploited in the development of novel organic reactions. The interplay between the electron-withdrawing fluoro and nitrile groups and the electron-donating oxygen of the chromane ring can lead to unique reactivity patterns.

For example, the aryl bromide could be a substrate for the investigation of new catalytic systems for cross-coupling reactions under milder conditions or with broader substrate scope. The development of stereoselective reactions on the chromane ring, such as asymmetric hydrogenation or dihydroxylation of derivatives, could also be explored, leading to chiral building blocks for asymmetric synthesis.

Furthermore, the nitrile group could be utilized in the development of novel multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Such reactions are highly sought after for their efficiency and atom economy.

Potential in Materials Science and Polymer Chemistry Applications (e.g., organic electronics, sensors)

While direct applications of this compound in materials science are not well-documented, its structure suggests potential in several areas. The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic properties, thermal stability, and intermolecular interactions. These are all critical parameters in the design of materials for organic electronics.

The chromane core provides a rigid, planarizable scaffold that could be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The bromo and nitrile functionalities serve as convenient points for polymerization or for attaching the molecule to other components of a device.

Table 3: Potential Roles of Functional Groups in Materials Science Applications

| Functional Group | Potential Role | Impact on Material Properties |

| Bromo | Polymerization handle (e.g., in Suzuki or Stille polycondensation) | Formation of conjugated polymers |

| Fluoro | Electron-withdrawing group | Tuning of HOMO/LUMO energy levels, enhancement of electron transport, increased stability |

| Nitrile | Polar group, precursor for other functionalities | Influencing molecular packing, potential for sensor applications through interactions with analytes |

| Chromane Core | Rigid scaffold | Promoting π-stacking, providing structural integrity to polymers |

In the field of sensors, the nitrile group could act as a binding site for specific analytes, and changes in the photophysical properties of the molecule upon binding could be used as a sensing mechanism. The combination of the rigid chromane scaffold and the electronically active substituents makes this compound an interesting candidate for further investigation in the development of novel organic materials.

Theoretical Structure Activity Relationship Sar Studies of Chromane Derivatives

Ligand-Based and Structure-Based Computational Approaches

Computational drug design for chromane (B1220400) derivatives utilizes two primary strategies: ligand-based and structure-based approaches. kubinyi.de

Ligand-Based Approaches: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active chromane derivatives, a model can be built to predict the activity of new, untested compounds. A key technique in this category is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov

Structure-Based Approaches: Conversely, when the 3D structure of the target protein or biomolecule is available, structure-based drug design becomes a powerful tool. researchgate.net This approach involves studying the interactions between the chromane ligand and the target's binding site. Molecular docking is the most common technique used to predict the preferred orientation and binding affinity of a ligand within a receptor's active site. researchgate.netnih.gov This allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for molecular recognition and biological function. d-nb.info For instance, molecular dynamics (MD) simulations can be used to predict the stability and conformational changes of a chromane derivative when bound to its target over time. nih.gov

These computational strategies are not mutually exclusive and are often used in a complementary fashion to design novel chromane derivatives with desired therapeutic profiles.

Molecular Docking Simulations with Model Biomolecular Targets (Theoretical Interactions)

Molecular docking is a fundamental computational technique used to predict how a ligand, such as a chromane derivative, interacts with a target protein at the atomic level. nih.gov This method computationally places the ligand into the binding site of a protein and scores the different binding poses based on their predicted binding affinity. researchgate.net

The process typically involves preparing the 3D structures of both the ligand (e.g., 5-Bromo-7-fluoro-chromane-8-carbonitrile) and the target protein. Computational tools like AutoDock are frequently used for this purpose. nih.govnih.gov The docking algorithm then explores various possible conformations of the ligand within the binding pocket and ranks them using a scoring function, which estimates the binding free energy. nih.gov

Studies on various chromane analogs have demonstrated their potential to interact with a range of biomolecular targets. For example, docking studies of 3-benzylidene chroman-4-one derivatives have been performed against targets like the estrogen receptor (ER) and Akt proteins to evaluate their potential as anticancer agents. nih.govtandfonline.com Similarly, other chromane derivatives have been docked against CYCLOOXYGENASE-2 (COX-2) to explore their anti-inflammatory potential. sciencescholar.usneliti.com In a study on chroman derivatives as PD-1/PD-L1 inhibitors, molecular dynamics simulations and binding free energy calculations were used to predict that the (R)-enantiomer had superior inhibitory activity compared to the (S)-enantiomer, a finding later confirmed by experimental data. nih.gov

The interactions predicted by these simulations are critical for understanding the SAR. Key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the chromane derivative and residues in the protein's active site (e.g., with amino acids like Aspartate or Cysteine). d-nb.info

Hydrophobic Interactions: Involving the nonpolar regions of the chromane scaffold and hydrophobic pockets within the target.

Pi-Interactions: Such as pi-pi stacking or pi-alkyl interactions between the aromatic rings of the chromane structure and aromatic residues like Phenylalanine or Valine in the protein. d-nb.info

The table below summarizes theoretical interaction data from docking studies of various chromane analogs against different protein targets, illustrating the binding energies and key interacting residues.

| Chromane Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Dihydropyrano[3,2-c]chromene | 6i1o (Liver Fibrosis Target) | -10.07 | Not specified |

| 2-Aminobenzochromene | 6i1o (Liver Fibrosis Target) | -10.04 | Not specified |

| 3-(O-R) substituted chroman-4-one | COX-2 (PDB: 1CX2) | -77.59 (Moldock Score) | Not specified |

| 5-bromoindole-2-carbohydrazide | VEGFR Tyrosine Kinase | -8.76 | Asp1046, Leu889, Ile888 |

Data compiled from various studies on chromane analogs and related structures. nih.govd-nb.infosciencescholar.us

These theoretical predictions provide a rational basis for modifying the chromane scaffold—for instance, by adding or altering substituents at the 5, 7, or 8 positions—to enhance binding affinity and selectivity for a specific target.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel bioactive molecules. nih.gov A pharmacophore represents the essential 3D arrangement of molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net

A pharmacophore model for chromane derivatives can be generated in two ways:

Ligand-Based: By superimposing a set of known active chromane analogs and extracting the common chemical features responsible for their activity.

Structure-Based: By analyzing the interaction pattern of a chromane derivative within the binding site of its target protein. researchgate.netfrontiersin.org This approach identifies the key interaction points between the ligand and the protein, which are then translated into pharmacophore features. mdpi.com

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening . frontiersin.org In this process, large chemical databases (containing millions of compounds) are computationally searched to identify molecules that match the pharmacophore model. nih.gov The compounds that fit the model (the "hits") are considered to have a higher probability of being active against the target of interest and are prioritized for further experimental testing. nih.gov

This approach offers several advantages:

Lead Identification: It can rapidly identify novel chemical scaffolds that are structurally different from known active compounds but possess the required features for activity. nih.gov

Scaffold Hopping: It facilitates the discovery of new core structures (scaffolds) that can serve as starting points for drug development.

Efficiency: It significantly reduces the time and cost associated with high-throughput screening by focusing experimental efforts on a smaller, more promising set of compounds. nih.gov

For a hypothetical target of this compound, a structure-based pharmacophore could be generated based on its docked pose. This model would likely include features corresponding to the bromine, fluorine, and nitrile groups, guiding the search for new compounds with similar interaction potential.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Chromanes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be explained by the differences in their physicochemical properties, which are encoded in their molecular structure. nih.gov

The development of a QSAR model for a series of chromane derivatives typically involves the following steps: mdpi.com

Data Set Compilation: A dataset of chromane analogs with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target is collected. This dataset is then divided into a training set (to build the model) and a test set (to validate the model's predictive power). mdpi.com

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Generation: Statistical or machine learning methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the calculated descriptors (independent variables) to the biological activity (dependent variable). youtube.com

Model Validation: The generated model is rigorously validated to ensure its statistical significance and predictive ability. This involves internal validation (e.g., cross-validation) and external validation using the test set. researchgate.net

The resulting QSAR equation can be used to predict the biological activity of newly designed chromane compounds before they are synthesized, saving time and resources. mdpi.com Furthermore, the descriptors included in the final model provide valuable insights into the SAR, indicating which properties are most important for activity. For example, a QSAR model might reveal that the biological activity of a series of chromanes is positively correlated with hydrophobicity (e.g., described by LogP) and negatively correlated with the size of a substituent at a particular position (e.g., described by molar refractivity). researchgate.net

The table below lists common types of molecular descriptors used in QSAR studies.

| Descriptor Type | Description | Examples |

| Electronic | Describe the distribution of electrons in a molecule. | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Describe the size and shape of a molecule. | Molar refractivity (MR), Molecular weight (MW), van der Waals volume |

| Hydrophobic | Describe the water-solubility of a molecule. | LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA) |

| Topological | Describe the connectivity of atoms in a molecule. | Connectivity indices, Wiener index, Kappa shape indices |

This table provides examples of descriptor classes relevant to QSAR modeling. researchgate.net

By applying QSAR, researchers can systematically optimize the structure of chromane derivatives to improve their potency and other desired properties.

Advanced Analytical Methodologies for 5 Bromo 7 Fluoro Chromane 8 Carbonitrile in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and separation of semi-volatile and non-volatile organic compounds. For 5-Bromo-7-fluoro-chromane-8-carbonitrile, reversed-phase HPLC (RP-HPLC) would be the most probable mode of analysis, leveraging a nonpolar stationary phase and a polar mobile phase.

Detailed research findings on closely related brominated and fluorinated aromatic compounds suggest that a C18 or C8 column would be effective for separation. nih.gov The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. Gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for separating the main compound from any impurities with different polarities.

Detection is typically achieved using a UV-Vis detector, set at a wavelength where the chromophore of the chromane (B1220400) ring exhibits maximum absorbance. A photodiode array (PDA) detector would be particularly advantageous, as it can provide spectral information for peak purity analysis.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The applicability of GC-MS to this compound would depend on its thermal stability and volatility. Assuming the compound can be volatilized without degradation, GC-MS would provide excellent separation and structural information.

The gas chromatograph would likely employ a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane. nih.gov The mass spectrometer, serving as the detector, would provide mass-to-charge ratios of the fragmented ions, allowing for confident identification of the compound and its potential volatile impurities. Electron ionization (EI) would be a standard method for generating these fragments. Analysis of halogenated flame retardants and other halogenated heterocyclic compounds by GC-MS is a well-established practice. researchgate.netresearchgate.net

Table 2: Postulated GC-MS Parameters

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The chromane scaffold can possess a chiral center, typically at the C2 or C4 position, if appropriately substituted. nih.govrsc.org The compound this compound, based on its nomenclature, does not explicitly indicate a substituent that would create a stereocenter. However, should a synthetic pathway introduce chirality, Supercritical Fluid Chromatography (SFC) would be a superior technique for enantioselective separation.

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It offers advantages over traditional HPLC such as faster separations and reduced organic solvent consumption. For chiral separations, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds.

Table 3: Representative SFC Conditions for Chiral Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV at 254 nm |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical development, involving the identification and quantification of impurities in a drug substance. biomedres.usresearchgate.net For this compound, this would entail a systematic study to detect and identify any process-related impurities (from starting materials or by-products) and degradation products that may form under stress conditions (e.g., heat, light, humidity, acid/base hydrolysis).

A combination of HPLC and LC-MS would be the primary methodology for this analysis. High-resolution mass spectrometry (HRMS) would be particularly valuable for determining the elemental composition of unknown impurities. Forced degradation studies would be conducted to intentionally degrade the compound and identify potential degradation pathways and products. ijprajournal.com

Table 4: Common Impurities and Potential Analytical Approaches

| Impurity Type | Potential Origin | Primary Analytical Technique |

| Starting Materials | Incomplete reaction | HPLC-UV, GC-MS |

| Reaction By-products | Side reactions | LC-MS, HPLC-PDA |

| Degradation Products | Storage, environmental stress | LC-MS/MS, HRMS |

| Residual Solvents | Manufacturing process | Headspace GC-MS |

Advanced hyphenated techniques (e.g., LC-NMR, LC-MS/MS)

For the unambiguous structural elucidation of impurities and degradation products, advanced hyphenated techniques are indispensable.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : This technique provides an additional layer of structural information by fragmenting a selected ion and analyzing the resulting product ions. This is invaluable for differentiating isomers and elucidating the structures of unknown compounds detected during impurity profiling. chromatographyonline.comnih.gov LC-MS is a standard method for detecting fluorinated compounds. chromatographyonline.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : While less common due to sensitivity limitations, LC-NMR can provide complete structural information of separated components without the need for isolation. This is particularly useful for labile compounds that may not survive the isolation process.

The application of these sophisticated techniques ensures a comprehensive understanding of the chemical nature of this compound and its associated impurities, which is a prerequisite for its potential development in any research field.

Future Research Directions and Outlook for 5 Bromo 7 Fluoro Chromane 8 Carbonitrile Research

Exploration of Unconventional Synthetic Pathways

The synthesis of highly functionalized chromane (B1220400) derivatives like 5-Bromo-7-fluoro-chromane-8-carbonitrile often relies on multi-step classical organic reactions. Future research will likely focus on the development of more efficient and unconventional synthetic methodologies. These could include transition-metal-catalyzed C-H activation, domino reactions, or flow chemistry approaches to streamline the synthesis, improve yields, and reduce waste. The exploration of novel starting materials and catalyst systems will be crucial in making this and structurally similar compounds more accessible for further investigation.

Integration with Machine Learning and Artificial Intelligence for Synthesis Design

Table 1: Potential Impact of AI/ML in the Synthesis of this compound

| Application Area | Potential Benefit |

| Retrosynthesis | Proposing novel and more efficient synthetic routes. |

| Reaction Optimization | Predicting optimal conditions to maximize yield and minimize byproducts. |

| Catalyst Design | Suggesting novel catalysts for challenging transformations. |

| Process Scaling | Assisting in the development of scalable and cost-effective manufacturing processes. |

This table is generated based on the general capabilities of AI/ML in chemical synthesis and does not represent specific research conducted on this compound.

Development of Innovative Spectroscopic Probes

The inherent fluorescence of the chromane scaffold, combined with the environmentally sensitive nature of the fluoro and carbonitrile groups, suggests that this compound could serve as a precursor for novel spectroscopic probes. Future research could focus on modifying the core structure to create probes that are sensitive to specific ions, pH changes, or biological macromolecules. The development of such probes could have applications in cellular imaging, environmental monitoring, and diagnostic assays. The unique spectroscopic signature of the carbon-fluorine bond could also be exploited in specialized spectroscopic techniques.

Advanced Materials Applications Based on the Chromane Scaffold

The chromane scaffold is a privileged structure in medicinal chemistry and has also found applications in materials science. eontrading.ukresearchgate.net The presence of bromine in this compound opens up possibilities for post-synthetic modification via cross-coupling reactions, allowing for the creation of larger, conjugated systems. These new materials could be investigated for their optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in functional polymers. The fluorine atom can enhance properties like thermal stability and solubility in organic solvents, which are desirable for materials applications.

Collaborative Research Opportunities in Interdisciplinary Chemical Sciences

The multifaceted nature of this compound provides numerous opportunities for interdisciplinary collaboration. Synthetic organic chemists could work with computational chemists to design and predict the properties of new derivatives. Analytical chemists could collaborate on the development and application of novel spectroscopic probes. Materials scientists could partner to explore the potential of new chromane-based materials in electronic and optical devices. Such collaborations will be essential to fully unlock the potential of this and other complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-7-fluoro-chromane-8-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and nitrilation of chromane precursors. For bromination, electrophilic substitution with Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Fluorination may employ KF or Selectfluor under anhydrous conditions. The carbonitrile group can be introduced via nucleophilic substitution (e.g., using CuCN) or Sandmeyer reaction. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (0–60°C) are critical to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity. Similar protocols are validated for structurally related bromo-fluoro-carbonitriles .

Q. How can NMR and IR spectroscopy distinguish this compound from its isomers?

- Methodological Answer :

- ¹H NMR : The aromatic proton environments (e.g., deshielding due to electron-withdrawing Br and F substituents) and coupling constants (e.g., JH-F ≈ 8–12 Hz) help assign substituent positions.

- ¹³C NMR : Carbonitrile signals appear at δ ~110–120 ppm, while fluorine-induced splitting may occur in adjacent carbons.

- IR : A sharp C≡N stretch near 2240 cm⁻¹ confirms the nitrile group. Comparative analysis with reference spectra of analogous compounds (e.g., 6-Bromo-4-oxo-1,4-dihydro-8-quinolinecarbonitrile) is recommended .

Q. What handling and storage protocols are recommended for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use anhydrous solvents (e.g., THF, DCM) for reactions, as moisture may hydrolyze the nitrile group. Safety protocols include working in a fume hood and using PPE (gloves, goggles) due to potential toxicity. Stability studies under varying pH and temperature can inform long-term storage conditions .

Q. Which purification techniques are effective for isolating high-purity this compound?

- Methodological Answer : Flash chromatography with gradient elution (hexane to EtOAc) separates impurities. For recrystallization, ethanol or acetonitrile are ideal due to moderate solubility. HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related isomers. Purity validation via GC-MS or LC-MS (>98%) ensures reproducibility in downstream applications .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP (incorporating exact exchange and gradient corrections) to model electron density and frontier molecular orbitals. Basis sets (e.g., 6-31G*) optimize accuracy for halogens. Calculations reveal electrophilic regions (e.g., nitrile carbon) and substituent effects on aromaticity. Validate predictions against experimental UV-Vis spectra or X-ray crystallography data .

Q. What strategies resolve contradictions in substituent effects on biological activity between computational models and experimental assays?

- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., varying Br/F positions) and testing against target proteins (e.g., kinases). Use molecular docking (AutoDock Vina) to compare binding affinities with DFT-derived electrostatic potentials. Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations to account for dynamic interactions .

Q. How does the compound’s stability under oxidative or photolytic conditions impact its application in drug discovery?

- Methodological Answer : Conduct accelerated stability studies:

- Oxidative Stress : Expose to H₂O₂ (3% w/v) at 40°C; monitor degradation via HPLC.

- Photolysis : Use a UV chamber (254 nm) for 48 hours; analyze by LC-MS for photo-adducts.

Results guide formulation strategies (e.g., antioxidants, light-resistant packaging) .

Q. What role does the carbonitrile group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer : The nitrile group enhances metabolic stability by resisting hydrolysis compared to esters or amides. Assess logP (octanol/water) to predict membrane permeability. In vitro assays (e.g., microsomal stability) quantify CYP450-mediated metabolism. Compare with des-cyano analogs to isolate the nitrile’s contribution .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.